An In-depth Technical Guide to D-Phenylglycine Hydrochloride: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to D-Phenylglycine Hydrochloride: Chemical Properties, Structure, and Applications
Introduction
D-Phenylglycine, a non-proteinogenic α-amino acid, and its derivatives are of paramount importance in the pharmaceutical industry, primarily serving as crucial building blocks in the synthesis of semi-synthetic β-lactam antibiotics.[1] The hydrochloride salt of D-Phenylglycine (D-Phg-HCl) enhances the stability and modifies the solubility of the parent amino acid, making it a more convenient intermediate for various synthetic transformations. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of D-Phenylglycine hydrochloride, tailored for researchers, scientists, and professionals in drug development.
Physicochemical and Structural Properties
D-Phenylglycine hydrochloride is the salt formed between the amino group of D-Phenylglycine and hydrochloric acid. This protonation of the amino group significantly influences its physical and chemical characteristics compared to the free amino acid.
Physicochemical Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀ClNO₂ | - |
| Molecular Weight | 187.63 g/mol | - |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | The free D-phenylglycine has a high decomposition point of around 302 °C. The hydrochloride salt's melting point is not consistently reported, suggesting it may decompose upon heating. | [3] |
| Solubility | Sparingly soluble in concentrated hydrochloric acid. Soluble in water. | [4] |
| Optical Rotation | The free D-phenylglycine has a specific rotation of [α]20/D of -155° (c = 1 in 1 M HCl). The hydrochloride salt is expected to have a similar optical rotation. | [3] |
Molecular Structure and Stereochemistry
The core structure of D-Phenylglycine hydrochloride features a phenyl group and a protonated amino group attached to the α-carbon, which is a chiral center. The "D" designation refers to the stereochemical configuration at this α-carbon, which is (R) according to the Cahn-Ingold-Prelog priority rules.
The crystal structure of D-Phenylglycine hydrochloride has been elucidated, revealing a layered arrangement of hydrophobic (phenyl rings) and hydrophilic (protonated amino and carboxyl groups, and chloride ions) zones. The crystal packing is stabilized by an extensive network of hydrogen bonds.
Caption: Molecular structure of D-Phenylglycine hydrochloride.
Spectroscopic Analysis
Spectroscopic data is crucial for the identification and characterization of D-Phenylglycine hydrochloride.
¹H NMR Spectroscopy
In a typical ¹H NMR spectrum of D-Phenylglycine hydrochloride in D₂O, the following signals would be expected:
-
Aromatic protons: A multiplet in the range of 7.3-7.5 ppm, corresponding to the five protons of the phenyl group.
-
α-proton: A singlet at approximately 5.2 ppm.
-
Ammonium protons: A broad signal that may be exchanged with D₂O.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would show characteristic signals for the different carbon atoms:
| Carbon Atom | Expected Chemical Shift (ppm) |
| Carboxyl (C=O) | ~170-175 |
| Aromatic (C-H) | ~128-130 |
| Aromatic (quaternary C) | ~135 |
| α-Carbon | ~55-60 |
FT-IR Spectroscopy
The FT-IR spectrum provides information about the functional groups present:
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O-H stretch (carboxylic acid): A broad band around 3000 cm⁻¹.
-
N⁺-H stretch (ammonium): A broad band in the region of 2500-3000 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong absorption around 1730-1750 cm⁻¹.
-
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
Synthesis and Chiral Resolution
The industrial production of D-Phenylglycine hydrochloride involves two key stages: the synthesis of racemic (DL)-Phenylglycine and its subsequent chiral resolution to isolate the desired D-enantiomer, followed by the formation of the hydrochloride salt.
Synthesis of DL-Phenylglycine
A common method for synthesizing racemic phenylglycine is the Strecker synthesis.
Experimental Protocol: Strecker Synthesis of DL-Phenylglycine
-
Reaction Setup: In a well-ventilated fume hood, a solution of sodium cyanide in water is prepared in a reaction vessel equipped with a stirrer and a dropping funnel.
-
Addition of Benzaldehyde: Benzaldehyde is added dropwise to the sodium cyanide solution while maintaining a low temperature.
-
Formation of Mandelonitrile: The reaction mixture is stirred until the formation of mandelonitrile is complete.
-
Ammonolysis: An excess of ammonia is added to the reaction mixture, and it is heated to convert the mandelonitrile to α-aminophenylacetonitrile.
-
Hydrolysis: The α-aminophenylacetonitrile is then hydrolyzed with a strong acid, such as hydrochloric acid, to yield DL-Phenylglycine hydrochloride.[4]
-
Isolation: The DL-Phenylglycine is precipitated by adjusting the pH to its isoelectric point.
Chiral Resolution of DL-Phenylglycine
The separation of the D- and L-enantiomers can be achieved through several methods, with diastereomeric salt formation being a classical and effective approach.
Experimental Protocol: Diastereomeric Resolution with (+)-Camphorsulfonic Acid
-
Salt Formation: DL-Phenylglycine is dissolved in a suitable solvent, and a solution of (+)-camphorsulfonic acid is added.
-
Crystallization: The diastereomeric salt of D-Phenylglycine-(+)-camphorsulfonate, being less soluble, selectively crystallizes out of the solution.[5]
-
Isolation of D-enantiomer: The crystals are filtered and washed. The D-Phenylglycine is then liberated from the salt by treatment with a base to neutralize the camphorsulfonic acid.
-
Racemization of L-enantiomer: The remaining L-Phenylglycine in the mother liquor can be racemized and recycled to improve the overall yield.
Caption: Role of D-Phenylglycine hydrochloride in Ampicillin synthesis.
The synthesis of D-(-)-phenylglycine chloride hydrochloride, an activated form, is a key step. This is often achieved by chlorinating D-(-)-phenylglycine hydrochloride in situ using reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). [6][7]
Chiral Auxiliary
Due to its rigid structure and defined stereochemistry, D-Phenylglycine and its derivatives can be used as chiral auxiliaries in asymmetric synthesis to control the stereochemical outcome of a reaction.
Safety and Handling
While specific safety data for D-Phenylglycine hydrochloride is not extensively available, the data for closely related compounds such as D-Phenylglycine and its methyl ester hydrochloride provide a good basis for safe handling procedures.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety goggles with side-shields. [8]* Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. [8]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents. [8]* First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. In all cases of exposure, seek medical attention.
-
Conclusion
D-Phenylglycine hydrochloride is a critically important chiral building block in the synthesis of life-saving antibiotics. Its chemical properties and structure are well-defined, and various methods for its synthesis and resolution are established. A thorough understanding of its characteristics, handling, and applications is essential for researchers and professionals in the field of drug development and organic synthesis.
References
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PubChem. (n.d.). D-Phenylglycine methyl ester hydrochloride. Retrieved from [Link]
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European Patent Office. (1994). EP0614882A1 - A process for the preparation of D-(-)-phenylglycine chloride hydrochloride. Retrieved from [Link]
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SciELO. (2008). Production of enantiomerically pure D-Phenylglycine using Pseudomonas aeruginosa 10145 as biocatalyst. Retrieved from [Link]
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